1-(Methoxymethyl)-1H-1,2,3-triazole-5-carbaldehyde
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Overview
Description
1-(Methoxymethyl)-1H-1,2,3-triazole-5-carbaldehyde is a heterocyclic organic compound featuring a triazole ring substituted with a methoxymethyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methoxymethyl)-1H-1,2,3-triazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and yield. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions: 1-(Methoxymethyl)-1H-1,2,3-triazole-5-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Oxidation: 1-(Methoxymethyl)-1H-1,2,3-triazole-5-carboxylic acid.
Reduction: 1-(Methoxymethyl)-1H-1,2,3-triazole-5-methanol.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Methoxymethyl)-1H-1,2,3-triazole-5-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Methoxymethyl)-1H-1,2,3-triazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- 2-(Methoxymethyl)-1H-pyrrole-5-carbaldehyde
- 4-(Methoxymethyl)-1H-pyrrole-5-carbaldehyde
- 1-(Methoxymethyl)-1H-pyrrole-5-carboxylic acid
Comparison: 1-(Methoxymethyl)-1H-1,2,3-triazole-5-carbaldehyde is unique due to its triazole ring structure, which imparts distinct chemical and biological properties compared to similar pyrrole-based compounds. The presence of the triazole ring can enhance its stability and reactivity, making it a valuable compound in various applications .
Properties
CAS No. |
1196155-45-9 |
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Molecular Formula |
C5H7N3O2 |
Molecular Weight |
141.13 g/mol |
IUPAC Name |
3-(methoxymethyl)triazole-4-carbaldehyde |
InChI |
InChI=1S/C5H7N3O2/c1-10-4-8-5(3-9)2-6-7-8/h2-3H,4H2,1H3 |
InChI Key |
NFQZRHBROBRYEW-UHFFFAOYSA-N |
Canonical SMILES |
COCN1C(=CN=N1)C=O |
Origin of Product |
United States |
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